molecular formula C16H15F3N2O3S B3609343 3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide

3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3609343
M. Wt: 372.4 g/mol
InChI Key: YYQYCFQKIKZVQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the trifluoromethylation of aromatic compounds. One common method is the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process involves the formation of electron donor-acceptor complexes with arylthiolate anions, followed by an intramolecular single electron transfer reaction under visible light irradiation . This method is advantageous due to its mild conditions and the absence of photoredox catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar methods as described above. The use of trifluoromethylating agents such as CF3SO2Na has been reported for the synthesis of trifluoromethyl amines and perfluoroalkyl amines, which can be extended to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of a dimethylsulfamoyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and biological activity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-8-3-5-11(9-14)15(22)20-13-7-4-6-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQYCFQKIKZVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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